2-Bromo-7-iodobenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family, which is characterized by a fused benzene and oxazole ring. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The molecular formula for 2-Bromo-7-iodobenzo[d]oxazole is , and it has a molecular weight of 323.91 g/mol. It is recognized for its structural uniqueness, particularly the presence of both bromine and iodine substituents, which enhance its chemical reactivity and biological activity.
2-Bromo-7-iodobenzo[d]oxazole can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its classification as a benzoxazole derivative places it within a group known for significant pharmaceutical relevance, including applications in drug development and material science.
The synthesis of 2-Bromo-7-iodobenzo[d]oxazole typically involves the bromination and iodination of benzoxazole derivatives. A common synthetic route begins with 2-aminophenol, which undergoes cyclization to form benzoxazole. This intermediate is then subjected to bromination followed by iodination to introduce the halogens at the desired positions on the ring.
Industrial methods may employ catalytic systems, such as magnetic nanocatalysts, to enhance yield and purity during large-scale production.
The molecular structure of 2-Bromo-7-iodobenzo[d]oxazole features a fused ring system where the oxazole ring contributes to its heterocyclic nature. The presence of bromine at position 2 and iodine at position 7 significantly influences its chemical behavior.
2-Bromo-7-iodobenzo[d]oxazole can undergo several types of chemical reactions:
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Elevated temperatures and inert atmospheres are often maintained to optimize reaction conditions.
The mechanism of action for 2-Bromo-7-iodobenzo[d]oxazole varies based on its application:
The physical properties of 2-Bromo-7-iodobenzo[d]oxazole include:
Chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 323.91 g/mol |
IUPAC Name | 2-bromo-7-iodo-1,3-benzoxazole |
InChI Key | VYUWLHFABADKDE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)I)OC(=N2)Br |
The applications of 2-Bromo-7-iodobenzo[d]oxazole span various fields:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5